molecular formula C19H15NO3 B566751 1-(Benzyloxy)-3-(4-nitrophenyl)benzene CAS No. 1373232-68-8

1-(Benzyloxy)-3-(4-nitrophenyl)benzene

Cat. No. B566751
M. Wt: 305.333
InChI Key: GMWNAPOOAQPPGI-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-3-(4-nitrophenyl)benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) have been prepared .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-3-(4-nitrophenyl)benzene” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the kinetics of hydrolysis at medium acid strength (pH interval 2–5) of a series of phenylsulfamate esters have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzyloxy)-3-(4-nitrophenyl)benzene” are not explicitly mentioned in the available resources .

Scientific Research Applications

Organic Synthesis and Molecular Structure

Research on compounds structurally related to 1-(Benzyloxy)-3-(4-nitrophenyl)benzene highlights their significance in organic synthesis and the study of molecular structures. For instance, compounds like (E)‐1‐[4‐(Benz­yloxy)benzyl­idene]‐2‐(4‐nitro­phen­yl)­hydrazine have been synthesized to explore their crystal structures, revealing how specific intermolecular N—H⋯O hydrogen bonds stabilize their crystal packing (Shi Jun, 2005). Such studies are crucial for understanding molecular conformations and designing materials with desired properties.

Intermolecular Interactions and Crystal Engineering

The potential of nitro groups in facilitating intermolecular N⋯O interactions for crystal engineering is demonstrated in studies on hexakis(4-nitrophenyl)benzene. These interactions help in maintaining the structural integrity of layered structures, which is essential for designing materials with predictable molecular arrangements (E. Gagnon et al., 2007). This aspect of research could be relevant to understanding how 1-(Benzyloxy)-3-(4-nitrophenyl)benzene might interact in solid-state forms or in material science applications.

Synthesis of Functionalized Compounds

Research also extends to the synthesis of various functionalized compounds using benzyloxy and nitrophenyl groups as intermediates or key functional groups. For example, the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene showcases the importance of such compounds in pharmaceuticals, pesticides, and organic material production, highlighting their role as intermediates in organic synthesis (H. We, 2015).

Novel Synthesis Routes and Characterizations

Furthermore, the development of new synthesis routes, such as those for 4-(Benzyloxy)-1H-Indazole, illustrates the continuous effort to improve synthetic efficiency and yield for compounds containing benzyloxy groups, which are valuable for further chemical transformations and applications in various fields of chemistry and material science (Tang Yan-feng, 2012).

Safety And Hazards

The safety and hazards associated with “1-(Benzyloxy)-3-(4-nitrophenyl)benzene” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of “1-(Benzyloxy)-3-(4-nitrophenyl)benzene” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNAPOOAQPPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742944
Record name 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(4-nitrophenyl)benzene

CAS RN

1373232-68-8
Record name 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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